Diarachidyl dimonium chloride
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Overview
Description
Diarachidyl dimonium chloride is a quaternary ammonium compound primarily used as a conditioning agent in hair care products. It is known for its excellent detangling properties and its ability to enhance the manageability and appearance of hair . The compound is characterized by its molecular formula C42H88N.Cl and a molecular weight of 642.608 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diarachidyl dimonium chloride is synthesized through the quaternization of dimethylamine with long-chain alkyl halides, specifically arachidyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production involves the large-scale quaternization process, where dimethylamine is reacted with a mixture of docosyl and eicosyl chlorides. The reaction is carried out in a reactor equipped with temperature control to ensure optimal yield and purity. The product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Diarachidyl dimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of corresponding alcohols or other substituted ammonium compounds.
Oxidation Reactions: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Reactions: Formation of reduced derivatives such as amines.
Scientific Research Applications
Diarachidyl dimonium chloride has a wide range of applications in various fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of antimicrobial agents due to its biocidal properties.
Medicine: Utilized in the development of disinfectants and antiseptics.
Industry: Commonly used in personal care products, especially in hair conditioners and shampoos, for its conditioning and antistatic properties
Mechanism of Action
The mechanism of action of diarachidyl dimonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the destabilization of microbial cell membranes, resulting in cell lysis and death. The compound targets the phospholipid membrane of microorganisms, making it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Didecyldimethylammonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but shorter alkyl chains.
Benzalkonium Chloride: Widely used as a disinfectant and preservative with a different alkyl chain length and structure.
Uniqueness: Diarachidyl dimonium chloride is unique due to its long alkyl chains, which provide superior conditioning properties in hair care products compared to other quaternary ammonium compounds. Its ability to form stable emulsions and reduce static charges makes it highly effective in personal care formulations .
Properties
CAS No. |
1471-93-8 |
---|---|
Molecular Formula |
C42H88ClN |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
di(icosyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C42H88N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(3,4)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-42H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OCTAKUVKMMLTHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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